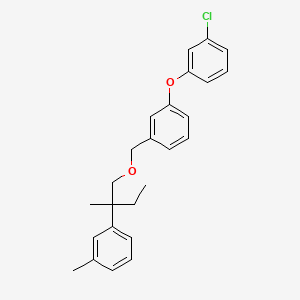
Ethyl (2,6-dimethylphenyl)(diphenylmethyl)phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2,6-dimethylphenyl)(diphenylmethyl)phosphinate is a phosphinate compound characterized by the presence of ethyl, dimethylphenyl, and diphenylmethyl groups attached to a phosphinate moiety. Phosphinates are organophosphorus compounds that have found significant applications in various fields due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2,6-dimethylphenyl)(diphenylmethyl)phosphinate typically involves the reaction of ethyl phosphinate with 2,6-dimethylphenyl and diphenylmethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl (2,6-dimethylphenyl)(diphenylmethyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate to phosphine.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (2,6-dimethylphenyl)(diphenylmethyl)phosphinate has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its role in developing new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of ethyl (2,6-dimethylphenyl)(diphenylmethyl)phosphinate involves its interaction with molecular targets through its phosphinate group. This interaction can modulate various biochemical pathways, depending on the specific application. For instance, in catalysis, the compound can act as a ligand, facilitating the formation of active catalytic species.
Vergleich Mit ähnlichen Verbindungen
- Dimethylphenylphosphine
- Ethyl phenylphosphinate
- Diphenylphosphine oxide
Comparison: Ethyl (2,6-dimethylphenyl)(diphenylmethyl)phosphinate is unique due to the presence of both dimethylphenyl and diphenylmethyl groups, which confer distinct steric and electronic properties. This makes it particularly effective in applications requiring specific ligand characteristics or bioisosteric properties.
Eigenschaften
CAS-Nummer |
85320-17-8 |
|---|---|
Molekularformel |
C23H25O2P |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
2-[benzhydryl(ethoxy)phosphoryl]-1,3-dimethylbenzene |
InChI |
InChI=1S/C23H25O2P/c1-4-25-26(24,22-18(2)12-11-13-19(22)3)23(20-14-7-5-8-15-20)21-16-9-6-10-17-21/h5-17,23H,4H2,1-3H3 |
InChI-Schlüssel |
YJLACYWENJEVER-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=C(C=CC=C1C)C)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one](/img/structure/B14425366.png)





![5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde](/img/structure/B14425414.png)

